molecular formula C26H45N7O8 B12616920 Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine CAS No. 915717-25-8

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine

Cat. No.: B12616920
CAS No.: 915717-25-8
M. Wt: 583.7 g/mol
InChI Key: UAGYXLWZJORSEY-VJANTYMQSA-N
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Description

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine is a peptide compound composed of seven amino acids: glycine, proline, alanine, glycine, leucine, leucine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, such as E. coli, followed by purification.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify specific amino acid residues, such as methionine or cysteine, if present.

    Reduction: Reduction reactions can break disulfide bonds in peptides containing cysteine residues.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiols.

Scientific Research Applications

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and biocatalysts.

Mechanism of Action

The mechanism of action of Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycyl-L-prolyl-L-alanylglycyl-L-leucyl-L-leucylglycine is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its combination of glycine, proline, alanine, and leucine residues contributes to its stability and potential bioactivity.

Properties

CAS No.

915717-25-8

Molecular Formula

C26H45N7O8

Molecular Weight

583.7 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C26H45N7O8/c1-14(2)9-17(24(39)29-13-22(36)37)32-25(40)18(10-15(3)4)31-20(34)12-28-23(38)16(5)30-26(41)19-7-6-8-33(19)21(35)11-27/h14-19H,6-13,27H2,1-5H3,(H,28,38)(H,29,39)(H,30,41)(H,31,34)(H,32,40)(H,36,37)/t16-,17-,18-,19-/m0/s1

InChI Key

UAGYXLWZJORSEY-VJANTYMQSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)CN

Origin of Product

United States

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